molecular formula C25H35N3O2S B1496313 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone CAS No. 1427049-21-5

7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone

Cat. No.: B1496313
CAS No.: 1427049-21-5
M. Wt: 449.7 g/mol
InChI Key: XRRHXNKGLZWHRU-DHNBGMNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brexpiprazole-d8 is intended for use as an internal standard for the quantification of brexpiprazole by GC- or LC-MS. Brexpiprazole is a serotonin (5-HT) and dopamine receptor modulator that has high affinity (Ki = <1 nM) for 5-HT1A and 5-HT2A serotonin, dopamine D2L, and α1B-, and α2C-adrenergic receptors in CHO cell membranes expressing the human receptors. It acts as a partial agonist of 5-HT1A, D2L, and D3 receptors (EC50s = 0.49, 4.0, and 2.8 nM, respectively) and an antagonist of 5-HT2A, 5-HT2B, as well as α1B- and α2C-adrenergic receptors (IC50s = 6.5, 14, 0.66, and 63 nM, respectively) in vitro. In vivo, brexpiprazole dose-dependently reduces conditioned avoidance response (CAR) time, inhibits locomoter hyperactivity induced by apomorphine and amphetamine, and reverses cognitive defects induced by subchronic PCP administration in rats. It also reduces apomorphine-induced eye blinking in cynomolgus monkeys. Formulations containing brexpiprazole have been used in the treatment of schizophrenia and major depressive disorder.

Mechanism of Action

Target of Action

The primary targets of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone are the dopamine D2 receptor , the serotonin 5-HT2A receptor , and the α1 adrenergic receptor . These receptors play crucial roles in the central nervous system, influencing mood, cognition, and behavior.

Mode of Action

This compound acts as a partial agonist at the dopamine D2 receptor, an antagonist at the serotonin 5-HT2A receptor, and an antagonist at the α1 adrenergic receptor . Additionally, it acts as a serotonin uptake inhibitor , preventing the reuptake of serotonin and thereby increasing its availability in the synaptic cleft.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the presence of other drugs or substances that interact with the same receptors. Additionally, factors such as the individual’s metabolic rate and the presence of certain enzymes could influence the compound’s pharmacokinetics and overall effect.

Biochemical Analysis

Biochemical Properties

7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine D2 receptors, serotonin 5-HT1A receptors, and serotonin 5-HT2A receptors. The nature of these interactions involves partial agonism at the dopamine D2 and serotonin 5-HT1A receptors, and antagonism at the serotonin 5-HT2A receptors . These interactions suggest that this compound may modulate neurotransmitter signaling pathways, which could be relevant for its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, indicating its potential role in promoting neuronal differentiation and growth . Additionally, this compound may affect the expression of genes involved in neurotransmitter synthesis and release, further influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, while antagonizing serotonin 5-HT2A receptors . These binding interactions result in the modulation of neurotransmitter release and receptor activity, leading to changes in gene expression and cellular responses. Additionally, this compound may inhibit or activate certain enzymes involved in neurotransmitter metabolism, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained modulation of neurotransmitter signaling pathways and gene expression, indicating its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on neurotransmitter signaling and behavior, without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including alterations in motor function and behavior. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter metabolism. This compound has been shown to influence the activity of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of neurotransmitters . By modulating the activity of these enzymes, this compound can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and nucleus may influence the localization and accumulation of this compound, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound has been found to localize in specific cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its biochemical effects. The localization of this compound within different subcellular regions may influence its interactions with biomolecules and its overall impact on cellular function.

Properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-5,10,17,19-20,22H,1-2,6-9,11-16,18H2,(H,26,29)/i12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRHXNKGLZWHRU-DHNBGMNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CCC(=O)N2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2CCC3CCC(=O)NC3C2)([2H])[2H])([2H])[2H])C4=C5C=CSC5=CC=C4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone
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7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone
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7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone
Reactant of Route 4
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone
Reactant of Route 5
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone
Reactant of Route 6
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone

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